5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde
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Overview
Description
5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H13BrO2 and a molecular weight of 341.2 g/mol It is a derivative of benzaldehyde, featuring a bromine atom and a naphthalen-1-ylmethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:
Methoxylation: The attachment of a naphthalen-1-ylmethoxy group to the benzene ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-(naphthalen-1-ylmethoxy)benzoic acid.
Reduction: 5-Bromo-2-(naphthalen-1-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(naphthalen-1-yloxy)benzaldehyde
- 5-Bromo-2-(naphthalen-2-ylmethoxy)benzaldehyde
- 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde
Uniqueness
5-Bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the specific positioning of the bromine atom and the naphthalen-1-ylmethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-(naphthalen-1-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZXVBHCWUYNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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